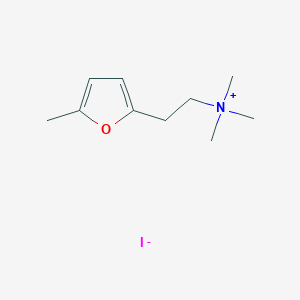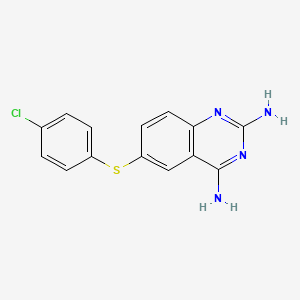![molecular formula C18H22O2 B14665332 3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol CAS No. 50291-18-4](/img/structure/B14665332.png)
3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where six methyl groups are attached to the biphenyl core, and two hydroxyl groups are positioned at the 2,2’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl groups can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl: Similar structure but with iodine atoms instead of hydroxyl groups.
2,2’,3,3’,5,5’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol: Similar structure with hydroxyl groups at different positions.
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5’-(2,2’,3,3’,5,5’-hexamethyl[1,1’-biphenyl]-4,4’-diyl) ester: A derivative with ester groups.
Uniqueness
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
50291-18-4 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
6-(2-hydroxy-3,4,5-trimethylphenyl)-2,3,4-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-9-7-15(17(19)13(5)11(9)3)16-8-10(2)12(4)14(6)18(16)20/h7-8,19-20H,1-6H3 |
InChI-Schlüssel |
RFEROXVNGMQFBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)O)C2=C(C(=C(C(=C2)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


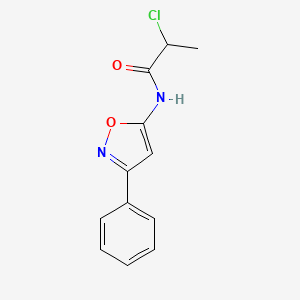
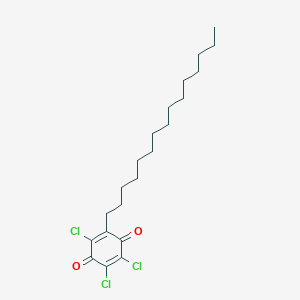
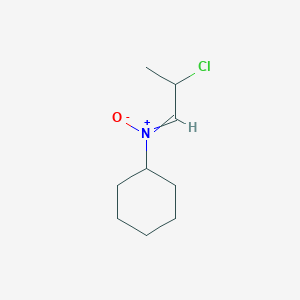
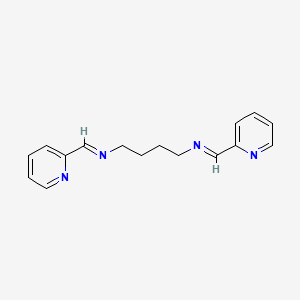
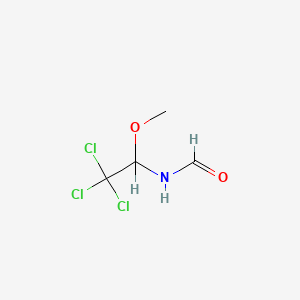
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
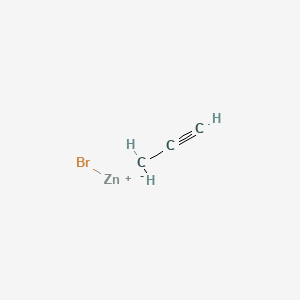
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
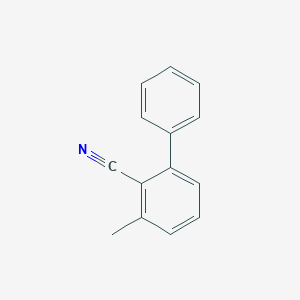
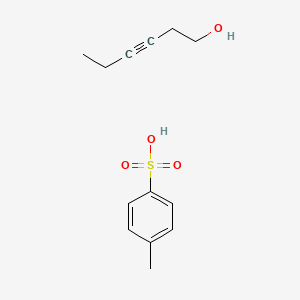
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
